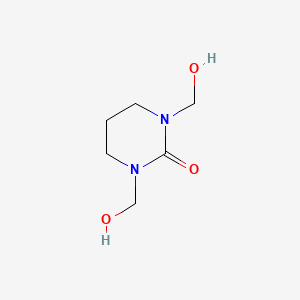![molecular formula C14H19IN6O2 B12983633 1-((3AS,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12983633.png)
1-((3AS,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3AS,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-((3AS,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, including the formation of the cyclopenta[d][1,3]dioxol ring and the introduction of the pyrazolo[3,4-d]pyrimidin moiety. The reaction conditions typically require specific reagents and catalysts to ensure the correct stereochemistry and functional group placement. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the iodo group to a hydrogen atom.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .
Scientific Research Applications
1-((3AS,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 1-((3AS,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine include other pyrazolo[3,4-d]pyrimidin derivatives. These compounds share similar core structures but differ in their functional groups and stereochemistry. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and applications .
Properties
Molecular Formula |
C14H19IN6O2 |
|---|---|
Molecular Weight |
430.24 g/mol |
IUPAC Name |
1-[(3aS,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]-3-iodopyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H19IN6O2/c1-14(2)22-9-6(4-16)3-7(10(9)23-14)21-13-8(11(15)20-21)12(17)18-5-19-13/h5-7,9-10H,3-4,16H2,1-2H3,(H2,17,18,19)/t6-,7-,9-,10+/m1/s1 |
InChI Key |
QEJDUIQPAMKNAZ-ZXZZCXTASA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)N3C4=NC=NC(=C4C(=N3)I)N)CN)C |
Canonical SMILES |
CC1(OC2C(CC(C2O1)N3C4=NC=NC(=C4C(=N3)I)N)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


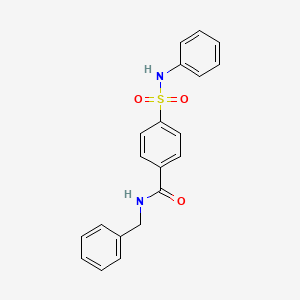
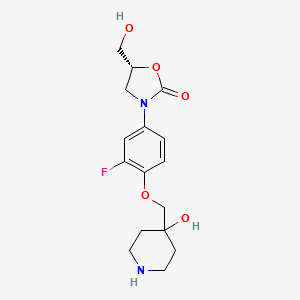
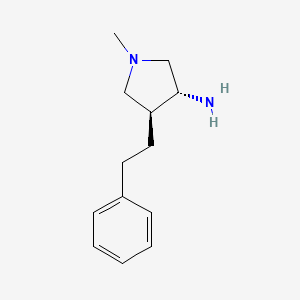
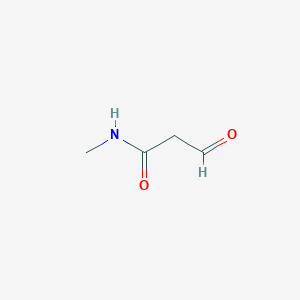
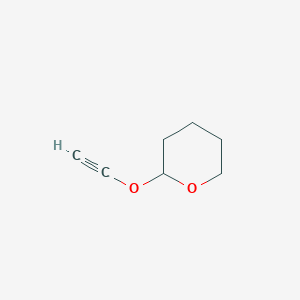
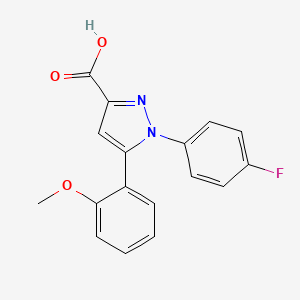
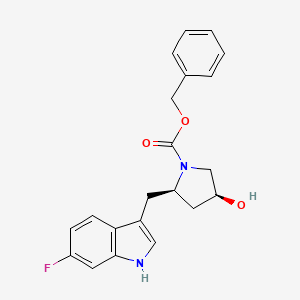
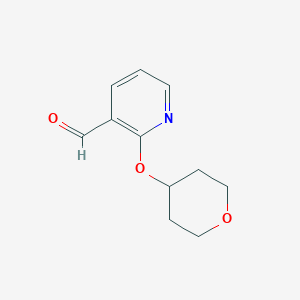
![2,6-Dibromo-5-methylbenzo[d]thiazole](/img/structure/B12983610.png)

![tert-butyl (1R,5S)-9-amino-7-{[(benzyloxy)carbonyl]amino}-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12983617.png)

